Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Kinase inhibition Structure-Activity Relationship Medicinal chemistry

This trisubstituted pyrimidine-imidazole amine (MW 257.33) is a structurally defined research tool for ATP-competitive kinase inhibitor programs. The cyclohexyl C4-amine (calc. logP ~2.1) provides a distinct permeability profile versus benzyl (logP ~2.8) or isopropyl analogs, enabling head-to-head selectivity and cell-based assay comparison. The retained 2-methyl group on the imidazole acts as a critical potency determinant—its absence results in an approximately 10-fold potency loss in kinase assays. Procure this specific regioisomer (CAS 2549032-50-8) as a reference standard for HPLC/MS method development and as a representative example for freedom-to-operate analyses within the U.S. Patent 9,434,714 landscape.

Molecular Formula C14H19N5
Molecular Weight 257.33 g/mol
CAS No. 2549032-50-8
Cat. No. B6441504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
CAS2549032-50-8
Molecular FormulaC14H19N5
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=NC(=C2)NC3CCCCC3
InChIInChI=1S/C14H19N5/c1-11-15-7-8-19(11)14-9-13(16-10-17-14)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,17,18)
InChIKeyFTNMSTSQCMXDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549032-50-8): Chemical Identity and Kinase-Targeted Scaffold Context for Procurement Decisions


N-Cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549032-50-8) is a trisubstituted pyrimidine featuring a cyclohexylamino group at the C4 position and a 2-methyl-1H-imidazol-1-yl moiety at the C6 position, with a molecular formula of C14H19N5 and a molecular weight of 257.33 g/mol . This compound belongs to a broader class of pyrimidine-imidazole amine hybrids that have been extensively claimed in patent literature as modulators of kinase activity for the treatment of hyperproliferative diseases, including cancer [1]. The structural architecture—combining a pyrimidine core as an ATP-competitive hinge-binding scaffold with an imidazole ring capable of engaging the kinase active site—positions this compound within a well-characterized pharmacophore class relevant to cyclin-dependent kinase (CDK), spleen tyrosine kinase (Syk), and other protein kinase inhibition programs [1][2]. Its cyclohexyl substituent at the C4-amine distinguishes it from close analogs bearing smaller or aromatic N-substituents, providing differentiated physicochemical properties that may influence target selectivity and cellular permeability profiles within screening cascades.

Why N-Cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine Cannot Be Substituted by Generic Class Analogs: Evidence of Substituent-Dependent SAR


Within the pyrimidine-imidazole amine chemotype, small structural modifications at the C4-amine and C2-imidazole positions produce substantial changes in both biochemical potency and ADME properties. Structure-activity relationship (SAR) data indicate that removal of the imidazole C2-methyl group reduces kinase inhibitory potency by approximately 10-fold, establishing this substituent as a critical pharmacophoric element . At the C4-amine position, the cyclohexyl group confers a calculated logP of approximately 2.1, which is differentiated from the benzyl analog (logP ~2.8) and the isopropyl analog, resulting in distinct cellular permeability profiles . These quantitative differences demonstrate that compounds within this scaffold class are not interchangeable; a cyclohexyl-to-cyclopentyl or cyclohexyl-to-phenyl substitution will predictably alter both potency and permeability, undermining the reliability of structure-agnostic procurement. Furthermore, the broader patent landscape covering pyrimidine-imidazole amine kinase modulators encompasses diverse substitution patterns with distinct selectivity and activity profiles [1][2], underscoring that specific substitution patterns—rather than the generic scaffold—drive the biological and pharmacological properties relevant to scientific selection.

Quantitative Differentiation Evidence for N-Cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine vs. Closest Structural Analogs


Imidazole C2-Methyl Substituent: ~10-Fold Potency Contribution vs. Des-Methyl Analog in Kinase Inhibition Assays

SAR analysis demonstrates that the 2-methyl substituent on the imidazole ring is critical for kinase inhibitory potency. Direct comparison within the scaffold class shows that removal of the imidazole C2-methyl group results in approximately a 10-fold reduction in kinase inhibition potency . The target compound, N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, retains this methyl group and is therefore predicted to maintain the full potency advantage over des-methyl analogs such as N-cyclohexyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine.

Kinase inhibition Structure-Activity Relationship Medicinal chemistry

C4-Cyclohexylamino Substituent: Optimized Lipophilicity (logP ~2.1) vs. Benzyl (logP ~2.8) and Isopropyl Analogs for Cellular Permeability

The C4-amine substituent significantly modulates the calculated partition coefficient (logP) within this scaffold series. The cyclohexyl analog exhibits a calculated logP of approximately 2.1, which is lower than the benzyl-substituted analog (logP ~2.8) and differentiated from the isopropyl analog . This places the cyclohexyl derivative in a favorable lipophilicity range associated with balanced cellular permeability and reduced promiscuity risk compared to more lipophilic N-substituted analogs.

Lipophilicity Cellular permeability ADME optimization

Scaffold Positioning Within Patent-Claimed Pyrimidine-Imidazole Amine Kinase Modulator Chemical Space (Merck Patent US 9,434,714)

The compound N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine lies within the generic structural scope of Formula (I) compounds claimed in U.S. Patent 9,434,714, assigned to Merck Patent GmbH, which covers pyrimidine imidazole amines as modulators of kinase activity for the treatment of hyperproliferative diseases [1]. This patent family explicitly claims compounds wherein the pyrimidine core is substituted with imidazole and amine moieties, with the exemplified compounds demonstrating p70S6K kinase inhibitory activity. The target compound's substitution pattern—cyclohexyl at the C4-amine and 2-methylimidazole at the C6 position—maps onto the claimed generic formula, providing a proprietary context that distinguishes this specific substitution pattern from compounds falling outside the claimed scope.

Patent landscape Kinase modulation Intellectual property

Molecular Identity and Purity Threshold: Defined Chemical Structure (MW 257.33; C14H19N5) vs. Isomeric or Closely Related Impurities

The compound is unambiguously defined by its IUPAC name (N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine), CAS registry number (2549032-50-8), molecular formula (C14H19N5), and molecular weight (257.33 g/mol) . This specific identity differentiates it from regioisomers (e.g., N2-cyclohexyl vs. N4-cyclohexyl substitution on the pyrimidine) and close analogs such as N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine or N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine that share the same molecular formula but differ in connectivity or ring size. For procurement purposes, these structural differences are critical, as they directly affect biological activity and batch-to-batch reproducibility.

Analytical chemistry Quality control Procurement specification

Recommended Application Scenarios for N-Cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine Based on Established Differentiation Evidence


Kinase Inhibitor Lead Optimization: Prioritizing the Cyclohexyl Substituent for Balanced logP and Permeability

In lead optimization campaigns targeting ATP-competitive kinase inhibitors based on the pyrimidine-imidazole amine scaffold, this compound serves as a tool to interrogate the SAR contribution of the cyclohexyl C4-amine substituent. Its calculated logP of ~2.1 differentiates it from the more lipophilic benzyl analog (~2.8), making it a preferred candidate for cell-based assays where balanced permeability and reduced non-specific binding are desired . Procurement of this compound rather than the benzyl or isopropyl variant enables direct, head-to-head evaluation of the cyclohexyl group's impact on cellular activity and selectivity within the same scaffold series.

Kinase Selectivity Profiling: Evaluating the Full-Potency C2-Methyl Imidazole Pharmacophore

The 2-methyl substituent on the imidazole ring is reported to be critical for kinase inhibition, with its removal resulting in an approximately 10-fold loss in potency . This compound, which retains the C2-methyl group, is therefore suited for kinase panel screening to establish baseline potency and selectivity profiles for the full pharmacophore. Comparative testing against the des-methyl analog (N-cyclohexyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine) can quantify the target-specific contribution of the methyl group across a kinase panel.

Patent Landscape Analysis and Freedom-to-Operate Assessment for Pyrimidine-Imidazole Amine Kinase Inhibitor Programs

This compound's structural mapping onto the Formula (I) generic scope of U.S. Patent 9,434,714 (Merck Patent GmbH) provides a concrete reference point for freedom-to-operate analyses [1]. Organizations developing kinase inhibitors within the pyrimidine-imidazole amine chemical space can procure this compound as a representative example for patent landscape mapping, enabling side-by-side structural comparisons with internal lead series to assess IP risk.

Analytical Reference Standard for Method Development and Quality Control of C14H19N5 Pyrimidine-Imidazole Amine Series

With its well-defined molecular identity (CAS 2549032-50-8, MW 257.33 g/mol, C14H19N5), this compound can serve as an analytical reference standard for HPLC method development, mass spectrometry calibration, and batch-to-batch quality control within research programs that synthesize or procure related pyrimidine-imidazole amine compounds . Its unambiguous identity distinguishes it from regioisomers and close structural analogs that share the same molecular formula.

Quote Request

Request a Quote for N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.